molecular formula C16H12O3 B13701402 2-(9-Anthryl)-2-hydroxyacetic Acid

2-(9-Anthryl)-2-hydroxyacetic Acid

Cat. No.: B13701402
M. Wt: 252.26 g/mol
InChI Key: PDANNFQZVVHIER-UHFFFAOYSA-N
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Description

2-(9-Anthryl)-2-hydroxyacetic acid, also widely known as 9-AMA (9-Anthrylmethoxyacetic Acid), is a high-value chiral derivatizing agent (CDA) primarily used in nuclear magnetic resonance (NMR) spectroscopy for determining the absolute configuration (AC) of chiral organic molecules . This compound is particularly effective for the stereochemical analysis of α- and β-chiral secondary alcohols, and its application has been extended to other substrates like primary alcohols and amines . The core mechanism of action involves the covalent derivatization of the target chiral compound (e.g., a secondary alcohol) with each enantiomer of 9-AMA to form a pair of diastereomeric esters . The NMR spectra (typically 1H NMR) of these two derivatives are then recorded and compared. Systematic differences in the chemical shifts (Δδ) of the protons adjacent to the stereocenter in the substrate are observed, which can be interpreted using established models (such as the advanced Mosher's method) to unambiguously assign the molecule's three-dimensional structure . A key advantage of 9-AMA over more traditional reagents like MTPA (Mosher's acid) is that its bulky anthracene moiety induces larger chemical shift differences in the substrate protons, leading to more pronounced and reliable results . A significant challenge for researchers is that 9-AMA is not readily available on the market and has historically been synthesized as a racemic mixture, requiring expensive and time-consuming resolution techniques such as preparative chiral chromatography to obtain enantiopure material . Our product addresses this need by supplying optically pure (R)- and (S)-enantiomers of this compound, enabling researchers to directly apply this powerful NMR methodology for the confident structural elucidation of natural products, pharmaceuticals, and other complex chiral molecules . This product is intended for research purposes only and is not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

2-anthracen-9-yl-2-hydroxyacetic acid

InChI

InChI=1S/C16H12O3/c17-15(16(18)19)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,17H,(H,18,19)

InChI Key

PDANNFQZVVHIER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Solvent-Free Friedel-Crafts Reaction to Obtain Ethyl (9-Anthryl)glyoxylate

A key precursor in the synthesis of this compound is ethyl (9-anthryl)glyoxylate. This compound can be synthesized via a green chemistry-based, solvent-free Friedel-Crafts reaction conducted at room temperature. This method offers high regioselectivity and avoids the use of harmful solvents, making it environmentally favorable.

  • Reaction conditions: Solvent-free, room temperature.
  • Outcome: Highly regioselective formation of ethyl (9-anthryl)glyoxylate in good yield.

Reduction to Ethyl (9-Anthryl)hydroxyacetate

Ethyl (9-anthryl)glyoxylate is then reduced to ethyl (9-anthryl)hydroxyacetate using sodium borohydride (NaBH4) as the reducing agent.

  • Reagents: NaBH4.
  • Yield: Nearly quantitative reduction.
  • Notes: This step introduces the hydroxy group at the alpha-position relative to the ester.

Hydrolysis to this compound

Hydrolysis of ethyl (9-anthryl)hydroxyacetate under appropriate conditions yields racemic this compound.

Chiral Resolution of Racemic Acid

The racemic acid can be resolved into its enantiomers by forming diastereomeric salts with chiral amines such as (-)-ephedrine. Crystallization of these salts allows separation of enantiomers.

Alternative Derivative Preparation

Methylation of ethyl (9-anthryl)hydroxyacetate with methyl iodide (CH3I) in the presence of silver oxide (Ag2O) followed by hydrolysis can produce (9-anthryl)methoxyacetic acid as a derivative.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Notes
1 Anthracene Solvent-free Friedel-Crafts, r.t. Ethyl (9-anthryl)glyoxylate Regioselective synthesis
2 Ethyl (9-anthryl)glyoxylate NaBH4 Ethyl (9-anthryl)hydroxyacetate Nearly quantitative reduction
3 Ethyl (9-anthryl)hydroxyacetate Hydrolysis (acidic/basic) Racemic this compound Racemic mixture
4 Racemic acid + (-)-ephedrine Crystallization Enantiomerically resolved salts Chiral resolution confirmed by XRD
5 Ethyl (9-anthryl)hydroxyacetate CH3I, Ag2O, hydrolysis (9-Anthryl)methoxyacetic acid Derivative preparation

Detailed Research Findings

  • The solvent-free Friedel-Crafts reaction is notable for its green chemistry approach, avoiding organic solvents and proceeding efficiently at room temperature, which is advantageous for scale-up and environmental safety.

  • The reduction with sodium borohydride proceeds with high yield, indicating that the keto group in ethyl (9-anthryl)glyoxylate is readily reduced to the hydroxy ester without significant side reactions.

  • Hydrolysis of the ester to the acid is straightforward, yielding the racemate. The racemic mixture requires resolution for applications needing enantiopure compounds.

  • Chiral resolution using (-)-ephedrine is effective, and the structures of the resolved salts have been confirmed by X-ray crystallography, providing unambiguous proof of stereochemistry and purity.

  • The methylation and subsequent hydrolysis to produce (9-anthryl)methoxyacetic acid demonstrate the versatility of the hydroxyacetate intermediate for further functionalization.

Analytical Data and Characterization

  • X-ray Diffraction: Used to confirm the crystal structures of both the racemic and resolved forms of (9-anthryl)hydroxyacetic acid salts.

  • NMR Spectroscopy: ^1H and ^13C NMR are standard for confirming the structure of intermediates and final products, especially to verify the presence of hydroxy and carboxylic acid groups.

  • Chromatographic Resolution: Enantiomeric separation can be monitored by chiral HPLC using polysaccharide-based chiral stationary phases, with mobile phases such as hexane/isopropanol mixtures. Separation factors (α) and retention times are used to evaluate resolution efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(9-Anthryl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The anthracene moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is frequently used for reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

2-(9-Anthryl)-2-hydroxyacetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9-anthryl)-2-hydroxyacetic acid involves its interaction with molecular targets through its anthracene moiety. This interaction can influence various biochemical pathways, depending on the specific application. For instance, in NMR spectroscopy, the compound acts as a chiral derivatizing agent, forming diastereomeric complexes with carboxylic acids, which can then be analyzed to determine their absolute configuration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9-Anthryl(methoxy)acetic Acid

  • Molecular Formula : C₁₇H₁₄O₃
  • Molecular Weight : 266.30 g/mol
  • Key Differences :
    • The methoxy (-OCH₃) group replaces the hydroxy (-OH) group, reducing polarity and hydrogen-bonding capacity.
    • Higher molecular weight (266.30 vs. 252.26 g/mol) due to the additional methyl group.
  • Applications : Likely serves as a synthetic intermediate or protecting group derivative in organic synthesis due to its reduced acidity compared to the hydroxy analog .

Substituted Phenyl-Hydroxyacetic Acids (e.g., Chlorophenyl Derivatives)

  • Example : (S)-2-(2-Chlorophenyl)-2-hydroxyacetic acid
    • Molecular Formula : C₈H₇ClO₃
    • Molecular Weight : 186.59 g/mol
  • Key Differences: Smaller aromatic substituents (monocyclic phenyl vs. tricyclic anthryl) enhance solubility in polar solvents. Electron-withdrawing chlorine substituents increase acidity (lower pKa) compared to the anthryl derivative.
  • Applications : Commonly used as pharmaceutical intermediates or metabolites, as seen in studies on erythromycin analogs and drug synthesis .

9-Anthryl Acetate

  • Molecular Formula : C₁₆H₁₂O₂
  • Molecular Weight : 236.26 g/mol
  • Key Differences :
    • The carboxylic acid group is replaced by an acetate ester (-OAc), eliminating acidic protons and reducing water solubility.
    • Lower oxygen content (O₂ vs. O₃) decreases polarity.
  • Applications : Used in materials science or as a precursor in esterification reactions .

Glycolic Acid

  • Molecular Formula : C₂H₄O₃
  • Molecular Weight : 76.05 g/mol
  • Key Differences :
    • Lacks aromatic substituents, resulting in high water solubility and simplicity.
    • Lower molecular weight and absence of chiral centers.
  • Applications : Widely employed in cosmetics (e.g., exfoliants) and industrial cleaning agents due to its mild acidity and biodegradability .

Data Table: Comparative Analysis of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility Trends Key Applications
2-(9-Anthryl)-2-hydroxyacetic Acid C₁₆H₁₂O₃ 252.26 Hydroxy, carboxylic acid, anthryl Moderate in polar solvents Chiral resolution, drug design
9-Anthryl(methoxy)acetic Acid C₁₇H₁₄O₃ 266.30 Methoxy, carboxylic acid, anthryl Lower polarity Synthetic intermediates
(S)-2-(2-Chlorophenyl)-2-hydroxyacetic Acid C₈H₇ClO₃ 186.59 Hydroxy, carboxylic acid, chloro High in polar solvents Pharmaceutical synthesis
9-Anthryl Acetate C₁₆H₁₂O₂ 236.26 Acetate ester, anthryl Low in water Organic synthesis
Glycolic Acid C₂H₄O₃ 76.05 Hydroxy, carboxylic acid High in water Cosmetics, industrial cleaners

Biological Activity

2-(9-Anthryl)-2-hydroxyacetic acid, also known as 9-anthryl hydroxyacetic acid, is a compound that has garnered attention for its diverse biological activities. This article delves into its structural characteristics, biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxyacetic acid backbone with a 9-anthryl group attached to the second carbon atom. The presence of both the hydroxyl group and the anthracene moiety contributes to its unique reactivity and biological activity. Its molecular formula is C15_{15}H12_{12}O3_3, and it exhibits properties that make it suitable for various applications in pharmaceuticals and materials science.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antioxidant Properties : The compound demonstrates notable antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases. Its ability to scavenge free radicals has been confirmed through various assays, including DPPH and ABTS tests.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited. Further research is needed to establish its potential as an antimicrobial agent.
  • Chiral Resolution : Studies utilizing capillary electrophoresis have shown that this compound can interact selectively with enantiomers in biological systems, indicating its utility in chiral resolution processes.

Synthesis Methods

The synthesis of this compound has been explored through various chemical pathways. Common methods include:

  • Condensation Reactions : These involve the reaction of anthracene derivatives with hydroxyacetic acid under controlled conditions to yield the desired product.
  • Electrophilic Substitution : This method leverages the electrophilic nature of the anthracene moiety to facilitate the introduction of the hydroxyacetic acid group.

Comparative Analysis with Similar Compounds

To contextualize the unique properties of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructure CharacteristicsUnique Features
9-Anthrylmethoxyacetic AcidContains a methoxy group instead of hydroxylPotential for different biological activity
9-Anthrylmethyl Acetic AcidFeatures a methyl group instead of hydroxylVariation in solubility and reactivity
2-Hydroxyacetic AcidSimpler structure without anthracene moietyCommonly used in various industrial applications

This table highlights how the combination of an anthracene moiety and hydroxyacetic acid backbone provides distinct advantages in biological and material sciences for this compound compared to its analogs.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

  • Antioxidant Activity Study : In vitro assays revealed that this compound effectively scavenges free radicals, showcasing its potential as a therapeutic agent against oxidative stress-related diseases. The DPPH assay indicated a significant reduction in radical concentration when treated with varying concentrations of the compound.
  • Chiral Interaction Research : A study focusing on capillary electrophoresis demonstrated that this compound could selectively bind to specific enantiomers, suggesting its application in chiral separation techniques which are vital in pharmaceutical development.
  • Antimicrobial Screening : Although initial screening suggested potential antimicrobial activity, further investigations are necessary to quantify its effectiveness against specific bacterial strains. Future studies should focus on determining minimum inhibitory concentrations (MICs) across a range of pathogens.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 2-(9-Anthryl)-2-hydroxyacetic Acid in laboratory settings?

  • Methodological Answer : Adhere to GHS classifications for flammable solids (Category 1,2) and skin corrosion/irritation (Category 1A-C) . Use PPE (gloves, lab coats, eye protection), ensure proper ventilation, and avoid dust formation. For spills, neutralize with sand or vermiculite, then transfer to labeled containers for disposal. Always consult safety data sheets (SDS) for emergency measures, including first-aid protocols for inhalation, skin contact, or ingestion .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Combine X-ray diffraction (XRD) for crystallographic validation, as demonstrated in structural studies of analogous compounds like 2-(2-methoxyphenyl)acetic acid . Supplement with 1^1H/13^13C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-validate results using computational tools like SHELX and WinGX for refinement .

Q. What are the primary research applications of this compound in material science?

  • Methodological Answer : The anthracene moiety enables applications in fluorescent probes or optoelectronic materials. Design experiments to test photophysical properties (e.g., fluorescence quantum yield) under varying pH and solvent conditions. Compare with structurally similar compounds like 9-Anthryl(methoxy)acetic acid, noting electronic effects of substituents .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound?

  • Methodological Answer : Discrepancies (e.g., conflicting NMR shifts) may arise from impurities or tautomerism. Employ heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve ambiguous peaks. Use computational chemistry (DFT calculations) to predict spectra and compare with experimental data. Re-crystallize the compound to assess purity, as demonstrated in crystallographic studies of related acids .

Q. What strategies are effective in separating this compound from complex reaction mixtures?

  • Methodological Answer : Optimize solvent extraction by adjusting pH and extractant concentration, as shown in rare earth separations using trifunctional extractants like 2-(bis((2-ethylhexyl)oxy)phosphoryl)-2-hydroxyacetic acid . For chromatography, use reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Monitor separation efficiency via UV-Vis at anthracene’s absorption maxima (~365 nm).

Q. How does the presence of functional groups in this compound influence metal ion selectivity in solvent extraction systems?

  • Methodological Answer : The hydroxyl and carboxylic acid groups enhance chelation with metal ions. Conduct competitive extraction experiments (e.g., between Y3+^3+ and lanthanides) to quantify selectivity. Vary parameters like aqueous phase pH and ionic strength, referencing studies on phosphoryl-hydroxyacetic acid derivatives . Use Job’s plot analysis to determine stoichiometry of metal-ligand complexes.

Q. How can thermal decomposition pathways of this compound be analyzed to ensure safe handling?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to identify decomposition products (e.g., CO, anthracene derivatives). Compare results with SDS warnings on toxic fume release during combustion . Optimize storage conditions (dry, inert atmosphere) to prevent degradation, and validate stability via accelerated aging studies.

Data Contradiction and Optimization

Q. How to resolve conflicting reports on the fluorescence efficiency of this compound?

  • Methodological Answer : Contradictions may stem from solvent polarity or aggregation effects. Systematically test fluorescence quantum yield in solvents of varying polarity (e.g., hexane vs. DMSO). Use time-resolved fluorescence to assess excited-state dynamics. Compare with anthracene derivatives (e.g., 9-Anthryl(methoxy)acetic acid) to isolate structural contributions .

Q. What experimental design considerations are critical for optimizing the synthesis yield of this compound?

  • Methodological Answer : Prioritize regioselective coupling of anthracene with hydroxyacetic acid precursors. Screen catalysts (e.g., Pd for cross-coupling) and reaction temperatures. Monitor reaction progress via TLC and isolate intermediates for NMR validation. Reference solvent extraction studies to refine purification steps, ensuring minimal product loss .

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